
9-(Benzyloxy)-9-oxononanoic acid
Übersicht
Beschreibung
9-(Benzyloxy)-9-oxononanoic acid (BONA) is a naturally occurring organic compound that has been studied extensively for its potential applications in the medical and scientific fields. BONA is a derivative of nonanoic acid, a fatty acid that is found in many fats and oils. BONA has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. It has also been studied for its potential use as an analgesic and anti-diabetic agent.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity
9-(Benzyloxy)-9-oxononanoic acid: and its structural isomers have been studied for their potential to serve as FFAR1 agonists . FFAR1, or Free Fatty Acid Receptor-1, is a target for the treatment of type 2 diabetes mellitus (T2DM). Activation of this receptor can normalize blood sugar levels during hyperglycemia without causing hypoglycemia. The compound has shown promise in increasing glucose uptake by cells, indicating its potential as a therapeutic agent for T2DM .
Neurological Disorder Research
The compound’s ability to inhibit excitatory amino acid transporters (EAATs) makes it a valuable tool in neurological research. EAATs are responsible for clearing glutamate from the synaptic cleft, and their dysregulation is implicated in disorders like Alzheimer’s disease, amyotrophic lateral sclerosis (ALS), and stroke. By selectively inhibiting EAATs, 9-(Benzyloxy)-9-oxononanoic acid helps in studying the effects of prolonged glutamate exposure on neurons.
Neuroprotection
Research suggests that 9-(Benzyloxy)-9-oxononanoic acid could offer neuroprotective benefits in conditions like ischemic stroke, where excessive glutamate exposure leads to neuronal damage. Its role in modulating glutamate signaling is key to understanding and potentially treating such conditions.
Cognitive Enhancement
Controlled elevation of glutamate levels by this compound might enhance cognitive function and memory in animal models. This application is crucial for developing potential therapeutic interventions for cognitive impairments.
Proteomics Research
In proteomics, 9-(Benzyloxy)-9-oxononanoic acid is used for the synthesis of various compounds, including chiral glycolates and benzyloxyacetic pivalic anhydride. These synthesized compounds are crucial for understanding protein functions and interactions .
Synthesis of Natural Compounds
The compound is involved in the synthesis of natural compounds, playing a role in the biosynthesis and application of these substances. Its structural similarity to other naturally occurring molecules makes it an important synthetic intermediate .
Eigenschaften
IUPAC Name |
9-oxo-9-phenylmethoxynonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c17-15(18)11-7-2-1-3-8-12-16(19)20-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWQULRGCDDIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



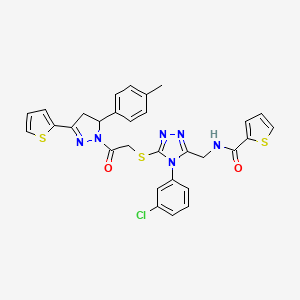
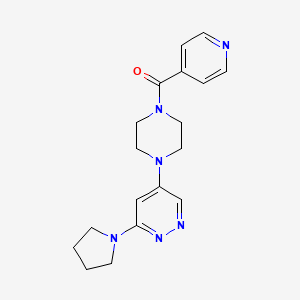
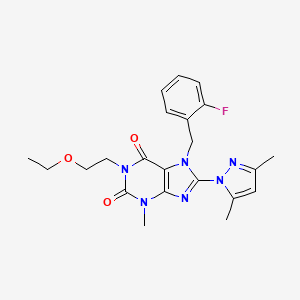

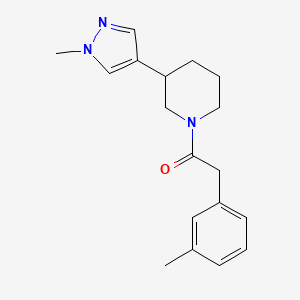
![(E)-4-methoxy-N'-phenyl-N-[(6Z)-2,2,4-trimethoxy-7-phenyl-6H,7H-2lambda5-[1,3]thiazolo[4,5-d][1,3,2]diazaphosphinin-6-ylidene]benzene-1-carboximidamide](/img/structure/B2926045.png)
![4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2926047.png)
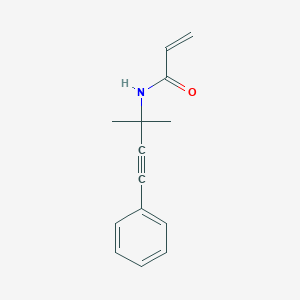

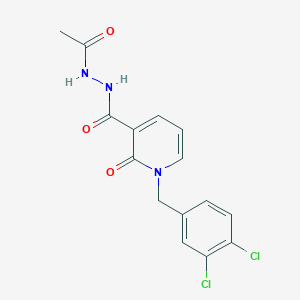
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2926058.png)
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)